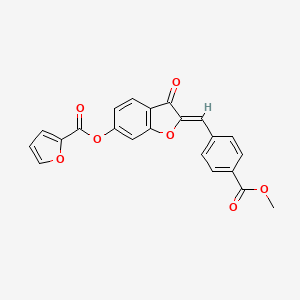
4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine is a complex organophosphorus compound characterized by the presence of trifluoromethyl groups and morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a triazaphosphine precursor with trifluoromethylating agents in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine involves its interaction with molecular targets through its trifluoromethyl and morpholine groups. These interactions can modulate biological pathways and affect cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(trifluoromethyl)-1,3-phenylene bis(tert-butyl nitroxide): Known for its magnetic properties and used in materials science.
2,3-dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate in crop protection.
Uniqueness
4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine is unique due to its combination of trifluoromethyl and morpholine groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-[2-morpholin-4-yl-4,6-bis(trifluoromethyl)-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-trien-2-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F6N5O2P/c13-11(14,15)9-19-10(12(16,17)18)21-26(20-9,22-1-5-24-6-2-22)23-3-7-25-8-4-23/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFCDVIWFLDPRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1P2(=NC(=NC(=N2)C(F)(F)F)C(F)(F)F)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N5O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
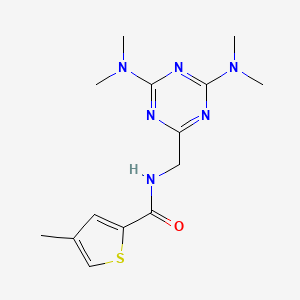

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2385206.png)
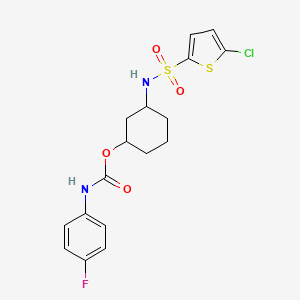

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2385210.png)
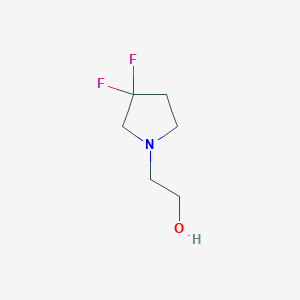
![4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol](/img/structure/B2385212.png)

![(1R,2R)-2-[(5,6-dimethylpyridazin-3-yl)oxy]cyclopentan-1-amine](/img/structure/B2385217.png)
![N-(1,3-benzodioxol-5-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2385218.png)
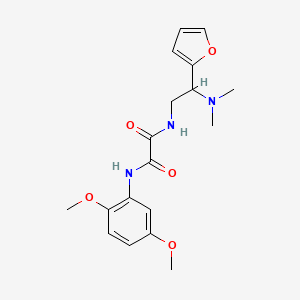
![2-[4-(2-chloro-8-methylquinoline-3-carbonyl)piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B2385224.png)
